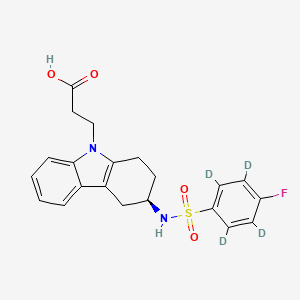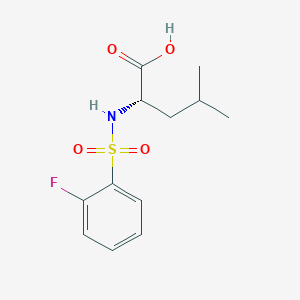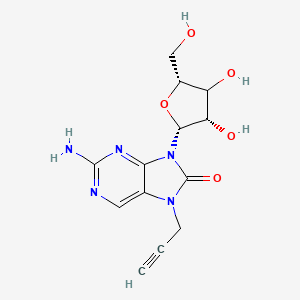
Ramatroban-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramatroban-d4 is a deuterium-labeled derivative of Ramatroban. Ramatroban is a selective antagonist of thromboxane A2 receptors and also inhibits the binding of prostaglandin D2 to CRTH2 receptors . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramatroban-d4 involves the incorporation of deuterium atoms into the Ramatroban molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Assembly: The intermediate compounds are then assembled to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ramatroban-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Ramatroban-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the precise tracking of the compound in biological systems, making it useful for pharmacokinetic studies.
Metabolic Profiling: This compound is used to study the metabolic pathways and profiles of Ramatroban in various biological systems.
Drug Development: The compound is used in the development of new drugs targeting thromboxane A2 and CRTH2 receptors.
Biomedical Research: This compound is used in research related to cardiovascular diseases, respiratory diseases, and inflammatory conditions.
Mechanism of Action
Ramatroban-d4 exerts its effects by selectively antagonizing thromboxane A2 receptors and inhibiting the binding of prostaglandin D2 to CRTH2 receptors. This dual antagonism leads to the inhibition of platelet aggregation, bronchoconstriction, and inflammation . The molecular targets involved include thromboxane A2 receptors and CRTH2 receptors, which are part of the prostanoid receptor family .
Comparison with Similar Compounds
Similar Compounds
Thromboxane A2 Receptor Antagonists: Other compounds that selectively antagonize thromboxane A2 receptors, such as seratrodast and picotamide.
CRTH2 Receptor Antagonists: Compounds that inhibit the binding of prostaglandin D2 to CRTH2 receptors, such as fevipiprant and timapiprant.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .
Properties
Molecular Formula |
C21H21FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(3R)-3-[(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1/i5D,6D,8D,9D |
InChI Key |
LDXDSHIEDAPSSA-KQHVFNMVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)N[C@@H]2CCC3=C(C2)C4=CC=CC=C4N3CCC(=O)O)[2H] |
Canonical SMILES |
C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)

![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)





